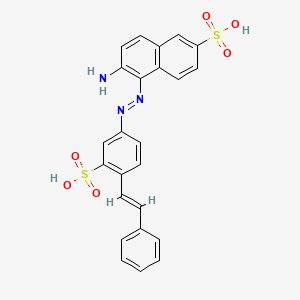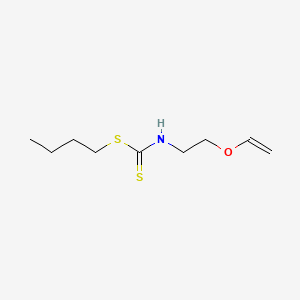
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dimethylbutenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and N,N-dimethylacetamide.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with N,N-dimethylacetamide in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions, typically in an organic solvent like toluene or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90316-38-4 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10(9-13(15)14(2)3)11-5-7-12(16-4)8-6-11/h5-9H,1-4H3/b10-9+ |
InChI-Schlüssel |
YZEBWZWFZYIDQG-MDZDMXLPSA-N |
Isomerische SMILES |
C/C(=C\C(=O)N(C)C)/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(=CC(=O)N(C)C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


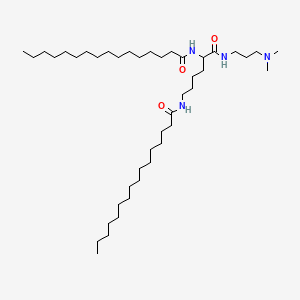
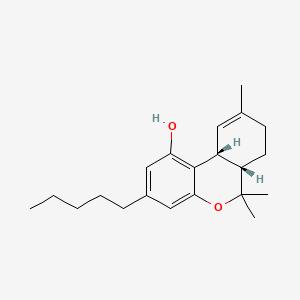
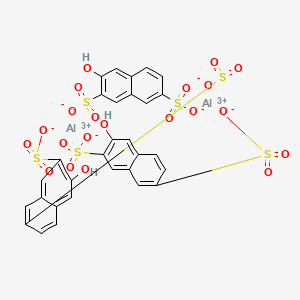
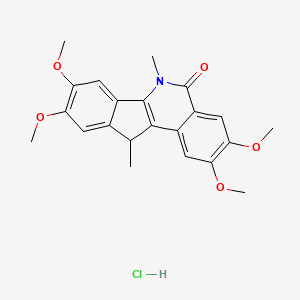

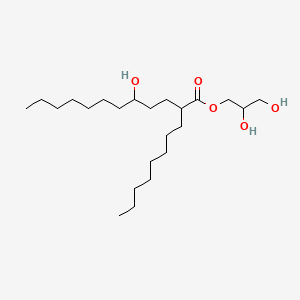
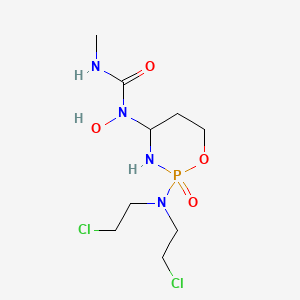


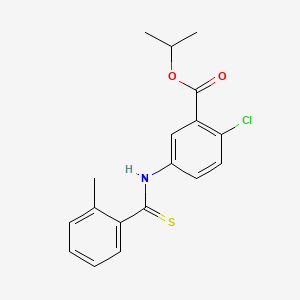
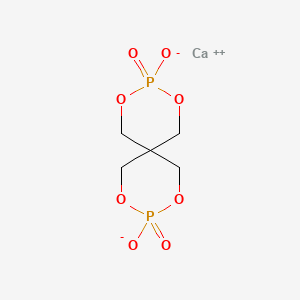
![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
